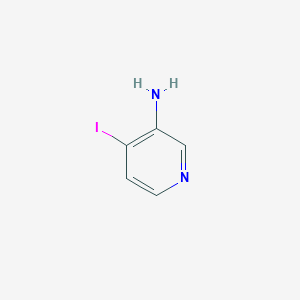

3-Amino-4-iodopyridine

描述

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridine scaffolds are a cornerstone of modern organic synthesis. The presence of a halogen atom, such as iodine, on the pyridine ring provides a reactive site for various chemical transformations. These scaffolds serve as versatile starting materials for creating a diverse range of heterocyclic and macrocyclic compounds. benthambooks.comkubikat.orgbenthambooks.com The synthetic challenges associated with directly substituting the pyridine ring itself make perhalopyridines, and other halogenated pyridines, particularly important in this context. benthambooks.comkubikat.orgbenthambooks.com

The reactivity of the halogen allows for its replacement through nucleophilic substitution reactions, a fundamental process in building molecular complexity. benthambooks.comkubikat.orgbenthambooks.com This capability is crucial for the construction of molecules with specific medicinal properties. benthambooks.comkubikat.orgbenthambooks.com Recent research has also explored the use of these scaffolds in creating advanced materials, coatings, and electronics, highlighting their expanding utility beyond traditional applications. lucintel.com

Role of 3-Amino-4-iodopyridine as a Versatile Synthetic Building Block

This compound stands out as a particularly useful building block due to the distinct reactivity of its amino and iodo substituents. The iodine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form new carbon-carbon bonds. This allows for the attachment of various organic fragments to the pyridine core.

Simultaneously, the amino group can be modified or can direct the substitution of other positions on the ring. This dual functionality enables the sequential and controlled introduction of different chemical groups, a key strategy in the multi-step synthesis of complex target molecules. nih.gov For instance, it is a known intermediate in the synthesis of various pyridine derivatives with good biological activity, making it an important raw material for medicines and pesticides. guidechem.com

Overview of Research Trajectories in Pyridine Derivative Chemistry

The field of pyridine derivative chemistry is dynamic, with several key research trends shaping its future. A significant focus is on the development of "green" and sustainable synthesis methods to reduce the environmental impact of chemical manufacturing. lucintel.comglobalgrowthinsights.com This includes the exploration of bio-based feedstocks for producing pyridine and its derivatives. globalgrowthinsights.com

There is also a growing demand for high-purity pyridine derivatives, especially for applications in pharmaceuticals and advanced electronics. globalgrowthinsights.com In the pharmaceutical sector, pyridine derivatives are crucial for formulating antiviral, anti-inflammatory, and anti-diabetic medications. lucintel.comjchemrev.com The unique chemical properties of pyridines, such as their weak basicity and ability to form hydrogen bonds, make them valuable in drug design. jchemrev.com Furthermore, research is expanding into the use of pyridine derivatives in high-performance materials and as ligands for metal complexation. lucintel.comresearchgate.net Collaborative efforts between academic and industrial researchers are accelerating innovation and exploring novel applications for these versatile compounds. globalgrowthinsights.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H5IN2 | chembk.comsigmaaldrich.comsigmaaldrich.comachemblock.comsigmaaldrich.com |

| Molar Mass | 220.01 g/mol | chembk.comsigmaaldrich.comsigmaaldrich.comachemblock.comsigmaaldrich.com |

| Melting Point | 69.2-69.5 °C | chembk.com |

| 65-70 °C | sigmaaldrich.comsigmaaldrich.com | |

| 54-58 °C (lit.) | sigmaaldrich.comsigmaaldrich.com | |

| Density | 2.055 g/cm³ | chembk.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRSKTXMSIVNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356052 | |

| Record name | 3-Amino-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105752-11-2 | |

| Record name | 3-Amino-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes to 3 Amino 4 Iodopyridine

Regioselective Iodination of Aminopyridine Precursors

The most direct route to 3-Amino-4-iodopyridine involves the electrophilic iodination of 4-aminopyridine (B3432731). The electron-donating nature of the amino group at the C-4 position preferentially directs the incoming electrophile to the C-3 position (ortho to the ring nitrogen and meta to the amino group).

Classic methods for the iodination of 4-aminopyridine employ molecular iodine as the halogen source. Due to the relatively low reactivity of iodine, an oxidizing agent is required to generate a more potent electrophilic iodine species. A common system involves the use of iodine and potassium iodide in the presence of an oxidant like hydrogen peroxide in an aqueous medium at elevated temperatures. This approach, while effective, can sometimes require careful control of conditions to achieve high selectivity and yield.

A more modern and often more efficient method for the iodination of aromatic compounds is the use of N-Iodosuccinimide (NIS). scispace.comorganic-chemistry.org NIS serves as a convenient and solid source of an electrophilic iodonium (B1229267) ion (I+). The reaction is typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at temperatures ranging from 80–100°C. This method often provides good yields and a cleaner reaction profile compared to traditional iodine/oxidant systems. The reaction proceeds via electrophilic aromatic substitution, where the activated pyridine (B92270) ring attacks the iodine atom of NIS.

The efficiency of iodination using NIS can be significantly enhanced by the addition of an acid catalyst. organic-chemistry.org Trifluoroacetic acid is frequently used for this purpose. organic-chemistry.org The acid catalyst is believed to activate the NIS reagent, making it a more powerful electrophile. This allows the reaction to proceed under milder conditions or in shorter timeframes, often leading to improved yields of this compound. Optimization of reaction time, which typically ranges from 12 to 24 hours, and catalyst loading are crucial for maximizing the output.

| Iodine Source | Auxiliary Reagents | Solvent | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Iodine / Potassium Iodide | Hydrogen Peroxide (oxidant) | Aqueous Media | Elevated temperatures | N/A | |

| N-Iodosuccinimide (NIS) | None | DMF | 80–100°C, 12-24 hours | 75-85% | |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalyst) | Acetonitrile | Short reaction times | Excellent | organic-chemistry.org |

Advanced Synthetic Strategies for this compound and its N-Substituted Analogues

Beyond direct iodination, more advanced strategies provide access not only to the parent compound but also to its valuable N-substituted derivatives, which are often difficult to synthesize directly.

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org In this approach, the amino group of an aminopyridine is first protected with a directed metalation group (DMG), such as a pivaloyl or tert-butoxycarbonyl (Boc) group. This DMG coordinates to a strong base, typically an organolithium reagent like n-butyllithium, directing the deprotonation to the adjacent C-4 position. wikipedia.orgguidechem.com

One documented procedure begins with the protection of 3-aminopyridine (B143674) with a pivaloyl group. The resulting N-(pyridin-3-yl)pivalamide is then treated with n-butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -70°C). This generates a lithiated intermediate at the C-4 position. Subsequent quenching of this intermediate with a solution of molecular iodine introduces the iodine atom precisely at the desired position. The final step involves the removal of the pivaloyl protecting group to yield this compound. guidechem.com A similar strategy has been successfully employed starting with N-Boc-3-aminopyridine, which undergoes directed metalation and subsequent quenching with iodine to produce N-Boc-3-Amino-4-iodopyridine in high yield. nih.gov

N-substituted-3-amino-4-halopyridines are crucial intermediates for synthesizing complex heterocyclic systems like imidazopyridines. nih.govacs.orgnih.gov Direct alkylation of this compound via methods like reductive amination is often problematic and can result in low conversion or complete failure. acs.org

To overcome this, an efficient, high-yielding protocol has been developed that involves a sequential deprotection and reductive amination sequence starting from N-Boc-3-amino-4-halopyridines (including the iodo analogue). nih.govacs.org In this one-pot procedure, the N-Boc protecting group is first removed using an acid, such as trifluoroacetic acid (TFA). The resulting transient ammonium (B1175870) salt is then directly subjected to reductive amination with a chosen aldehyde or ketone. This method, mediated by Brønsted and Lewis acids, provides a wide range of N-substituted-3-amino-4-halopyridines in high purity, often without the need for chromatographic separation. nih.govnih.gov This protocol has proven effective for producing various N-alkylated and N-benzylated derivatives. nih.gov

| Starting Aldehyde | Resulting N-Substituted Product | Reported Yield | Reference |

|---|---|---|---|

| 2-Chlorobenzaldehyde | N-(2-Chlorobenzyl)-3-amino-4-chloropyridine | 77% | nih.gov |

| 4-Methylbenzaldehyde | N-(4-Methylbenzyl)-3-amino-4-chloropyridine | 88% | nih.gov |

Data presented for the chloro-analogue illustrates the scope of the methodology applicable to 4-halo systems, including this compound derivatives.

Multi-step Convergent Synthesis from Related Heterocycles

Convergent synthesis strategies offer an efficient approach to complex molecules like this compound by preparing key fragments of the target molecule separately and then combining them in the later stages of the synthesis.

Synthesis from 3-Aminopyridine:

A well-documented and efficient multi-step synthesis of this compound commences with 3-aminopyridine. This method involves a protection-deprotection sequence coupled with a directed ortho-metalation and iodination.

The synthesis proceeds in three main steps:

Protection of the Amino Group: The amino group of 3-aminopyridine is first protected to prevent side reactions in the subsequent steps. A common protecting group used for this purpose is the pivaloyl group. The reaction of 3-aminopyridine with pivaloyl chloride in the presence of a base like triethylamine (B128534) (Et3N) in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O) yields N-(pyridin-3-yl)pivalamide. nih.gov This protection is crucial as it also directs the subsequent metalation to the C-4 position.

Directed ortho-Metalation and Iodination: The pivaloyl-protected 3-aminopyridine undergoes directed ortho-metalation. In this step, a strong base, typically n-butyllithium (n-BuLi), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in THF at low temperatures (e.g., -70 °C), selectively removes a proton from the C-4 position of the pyridine ring. nih.gov The resulting lithiated intermediate is then quenched with an iodine source, such as a solution of iodine in THF, to introduce the iodo group at the 4-position, affording N-(4-iodopyridin-3-yl)pivalamide. nih.govresearchgate.net

Deprotection: The final step is the removal of the pivaloyl protecting group to unveil the free amino group. This is typically achieved by acid hydrolysis, for instance, by heating the N-(4-iodopyridin-3-yl)pivalamide in aqueous hydrochloric acid (HCl). nih.gov Subsequent neutralization of the reaction mixture yields the desired product, this compound. nih.gov

This synthetic approach is summarized in the following table:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 3-Aminopyridine | Pivaloyl chloride, Et3N, THF/Et2O | N-(pyridin-3-yl)pivalamide | 85 |

| 2 | N-(pyridin-3-yl)pivalamide | n-BuLi, TMEDA, THF, -70 °C to 25 °C; then I2 | N-(4-iodopyridin-3-yl)pivalamide | Not explicitly stated |

| 3 | N-(4-iodopyridin-3-yl)pivalamide | 3M aq. HCl, 100 °C | This compound | 73 |

Synthesis from 4-Chloropyridine (B1293800):

An alternative convergent synthesis can be envisioned starting from 4-chloropyridine. This route would involve the introduction of the iodo group at the 3-position, followed by the introduction of the amino group.

A plausible synthetic sequence is as follows:

Directed ortho-Metalation and Iodination of 4-Chloropyridine: Similar to the previous route, a directed metalation approach can be employed. Treatment of 4-chloropyridine hydrochloride with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with iodine, can introduce an iodine atom at the 3-position to yield 3-iodo-4-chloropyridine.

Nucleophilic Aromatic Substitution: The final step would involve the introduction of the amino group at the 3-position. This could potentially be achieved through a nucleophilic aromatic substitution reaction, for example, by reacting 3-iodo-4-chloropyridine with an ammonia (B1221849) source under appropriate conditions, possibly catalyzed by a transition metal.

The details for this potential route are outlined in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Chloropyridine hydrochloride | LDA, low temperature; then I2 | 3-Iodo-4-chloropyridine |

| 2 | 3-Iodo-4-chloropyridine | Ammonia source, potential catalyst | This compound |

Chemical Reactivity and Transformation Pathways of 3 Amino 4 Iodopyridine

Cross-Coupling Reactions at the C-4 Position

The carbon-iodine bond at the C-4 position of 3-amino-4-iodopyridine is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. nih.gov For this compound, this reaction provides a direct route to 4-aryl-3-aminopyridines, which are significant scaffolds in medicinal chemistry. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. beilstein-journals.orgresearchgate.net

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by the base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. mdpi.com

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave, 150 °C, 15 min | 2-Chloro-4-phenylpyrimidine | 98% mdpi.com |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally useful for synthesizing 3-amino-4-alkynylpyridines from this compound. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. libretexts.org

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne. libretexts.orgnih.gov

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 3-Bromopyridine | Phenylacetylene | Pd₂(dba)₃, CuI, P(t-Bu)₃ | Cs₂CO₃ | Toluene | 70 °C, 16 h | 3-(Phenylethynyl)pyridine | 95% researchgate.net |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the C-4 position of this compound, leading to the synthesis of styryl-type pyridines. The mechanism proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

The Stille reaction utilizes an organotin compound to couple with an organic halide, also under palladium catalysis. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups and the use of mild reaction conditions. nrochemistry.comuwindsor.ca For this compound, a Stille coupling with a vinyl- or arylstannane would provide another efficient route to 4-substituted pyridine (B92270) derivatives. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from tin to palladium), and reductive elimination. nrochemistry.com

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Additive/Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|---|

| Heck | Iodobenzene | Styrene | PdCl₂ | KOAc (Base) | Methanol | 120 °C wikipedia.org | High |

| Stille | Aryl Iodide | Vinylstannane | Pd(PPh₃)₄ | LiCl (Additive) | THF | Reflux msu.edu | Good-Excellent |

Imidazopyridines are a class of fused heterocyclic compounds with significant biological activity. beilstein-journals.orgrsc.org Palladium-catalyzed C-N cross-coupling reactions offer a powerful strategy for their synthesis. Starting from this compound, an intermolecular C-N coupling with a suitable amine, followed by an intramolecular cyclization, can lead to the formation of the imidazopyridine core.

Alternatively, a two-step sequence involving an initial C-N coupling at the C-4 position followed by a subsequent cyclization involving the C-3 amino group can be envisioned. Research on the related isomer, 4-amino-3-iodopyridine (B1302334), has shown it to be a competent partner in such coupling/cyclization sequences, achieving an 85% yield, suggesting a similar reactivity for this compound. researchgate.net These strategies provide efficient access to medicinally relevant imidazopyridine derivatives. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para (C-2, C-4, C-6) to the ring nitrogen. pearson.com The iodine atom at the C-4 position of this compound is a good leaving group, making this position reactive towards strong nucleophiles.

Strong nitrogen nucleophiles, such as primary and secondary amines, can displace the iodide at the C-4 position. This reaction typically requires heat and sometimes a base to proceed effectively. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C-4 carbon to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing pyridine nitrogen. Subsequent elimination of the iodide ion restores the aromaticity and yields the 4-amino-substituted pyridine product.

Similarly, sulfur-containing nucleophiles like thiols and thiolates are highly effective in SNAr reactions due to their high nucleophilicity. chemrxiv.org The reaction of this compound with a thiol in the presence of a base would lead to the formation of 4-(thioether)-3-aminopyridines. These reactions provide a direct method for introducing nitrogen and sulfur functionalities onto the pyridine ring, which is a common strategy in the development of new bioactive compounds. researchgate.net

| Substrate Type | Nucleophile Class | Example Nucleophile | General Conditions | Product Type |

|---|---|---|---|---|

| Activated Halopyridine | Nitrogen Nucleophile | Primary/Secondary Amines | Heat, Polar Solvent (e.g., DMSO, DMF) | 4-Amino Pyridine Derivative |

| Activated Halopyridine | Sulfur Nucleophile | Thiols/Thiolates | Base (e.g., K₂CO₃, NaH), Room Temp to Heat chemrxiv.org | 4-Thioether Pyridine Derivative |

Transformations Involving the Amino Group

The amino group of this compound can be oxidized to afford the corresponding nitro and nitroso compounds, which are valuable intermediates for further synthesis. Direct oxidation of aminopyridines can be challenging and may require specific conditions to avoid side reactions or N-oxide formation.

Common methods for the oxidation of aromatic amines to nitroarenes include the use of strong oxidizing agents such as peroxy acids. For instance, peroxomonosulfuric acid (PMSA) has been used in kinetic studies for the oxidation of 3-aminopyridine (B143674), proceeding via a nucleophilic attack of the amino nitrogen on the peroxy acid. researchgate.net Another approach involves using sodium perborate (B1237305) in micellar media, catalyzed by tungstophosphoric acid, which has been shown to convert aromatic amines to their nitro derivatives. organic-chemistry.org

To circumvent issues with direct oxidation, a protection strategy can be employed. For example, 3-aminopyridine can be converted to N,N'-di-(3-pyridyl)-urea, which protects the amino group. This urea (B33335) derivative can then be nitrated using a mixture of nitric and sulfuric acid. The resulting N,N'-di-(2-nitro-3-pyridyl)-urea is subsequently hydrolyzed to yield the 2-nitro-3-aminopyridine. google.com A similar strategy could be applied to this compound to synthesize 3-nitro-4-iodopyridine. The synthesis of nitroso derivatives can also be achieved under controlled oxidation conditions. researchgate.net

This transformation is not chemically applicable to this compound. The amino group (-NH₂) is already in a reduced state and cannot be further reduced to a different amine functionality through standard chemical reduction methods. Reduction reactions in this context typically refer to the conversion of higher oxidation state nitrogen functionalities, such as nitro (-NO₂) or nitroso (-NO) groups, down to an amino group. For example, a 3-nitro-4-iodopyridine derivative could be readily reduced to this compound using reagents like iron in acetic acid or catalytic hydrogenation. semanticscholar.org

The vicinal arrangement of the amino group and the iodo substituent in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines, which are structural analogs of purines. aston.ac.uk The general strategy involves a two-step sequence:

C-N Coupling: The iodide at the C4 position is first displaced by a nitrogen nucleophile in a substitution reaction. This is often a palladium-catalyzed C-N coupling reaction (e.g., Buchwald-Hartwig amination) or a classical SNAr reaction. For instance, reacting 4-amino-3-iodopyridine with benzylamine (B48309) under palladium catalysis has been shown to produce the corresponding N-benzylated diamine with an 85% yield. researchgate.net Alternatively, the iodo group can be substituted by an azide, followed by reduction to form the key 3,4-diaminopyridine (B372788) intermediate.

Cyclization: The resulting 3,4-diaminopyridine intermediate is then cyclized with a one-carbon electrophile to form the imidazole (B134444) ring. Common reagents for this cyclization include formic acid, triethyl orthoformate, or various aldehydes followed by an oxidative step. nih.gov This process, known as the Phillips condensation, is a robust method for constructing the imidazopyridine core.

This sequence provides efficient access to a wide range of substituted imidazo[4,5-c]pyridines, which are of significant interest in medicinal chemistry. researchgate.netnih.gov

Carbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for converting aryl and heteroaryl halides into the corresponding amides. In this reaction, the carbon-iodine bond of this compound is targeted. The process involves the reaction of the substrate with carbon monoxide and a primary or secondary amine in the presence of a palladium catalyst. researchgate.net

The catalytic cycle typically involves:

Oxidative addition of the palladium(0) catalyst to the C-I bond.

Coordination and insertion of carbon monoxide (CO) into the palladium-carbon bond to form an acyl-palladium complex.

Nucleophilic attack by the primary or secondary amine on the acyl-palladium complex.

Reductive elimination to release the final amide product and regenerate the palladium(0) catalyst.

This reaction is highly versatile and tolerates a wide range of functional groups. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. nih.govorganic-chemistry.org Common catalyst systems include Pd(OAc)₂ or PdCl₂ with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or bidentate ligands such as Xantphos. thieme-connect.de The reaction provides a direct route to 3-aminopyridine-4-carboxamides, which are important scaffolds in drug discovery.

Below is a table showing representative conditions and yields for the aminocarbonylation of various aryl iodides, which are analogous to the expected reactivity of this compound.

| Aryl Iodide Substrate | Amine Nucleophile | Catalyst/Ligand | Base | CO Pressure | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Piperidine | Pd(OAc)₂ / PPh₃ | Et₃N | 1 atm | 95 |

| 4-Iodoanisole | Morpholine | Pd(OAc)₂ / PPh₃ | Et₃N | 1 atm | 92 |

| 3-Iodopyridine (B74083) | Aminoethanol | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | 1 atm | 85 nih.gov |

| 1-Iodoisoquinoline | Aminoethanol | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | 1 atm | 78 nih.gov |

| Iodobenzene | Benzylamine | PdCl₂(PPh₃)₂ | DBU | 10 atm | 89 |

Formation of Dicarboxamide Derivatives via Bifunctional Reactivity

The unique structural arrangement of this compound, featuring both a nucleophilic amino group and a reactive iodo substituent on the pyridine ring, presents an opportunity for its application as a bifunctional building block in the synthesis of more complex molecules. This dual reactivity can be strategically exploited to construct dicarboxamide derivatives, where the pyridine core acts as a scaffold linking two carboxamide functionalities. While direct, one-pot conversions of this compound to dicarboxamide derivatives are not extensively documented, a plausible and chemically sound synthetic pathway can be proposed based on well-established transformations of aminopyridines and iodopyridines.

This proposed pathway involves a sequential, two-step process that capitalizes on the distinct reactivity of the amino and iodo groups:

Acylation of the Amino Group: The initial step involves the selective acylation of the 3-amino group with a suitable dicarboxylic acid derivative, typically a dicarboxylic acid dichloride. This reaction forms an intermediate N-(4-iodopyridin-3-yl) monoamide, leaving the iodo group at the 4-position intact for subsequent functionalization. The reactivity of aminopyridines in acylation reactions is well-documented. researchgate.netsemanticscholar.org

Palladium-Catalyzed Aminocarbonylation: The second step focuses on the transformation of the iodo substituent. The intermediate from the first step can undergo a palladium-catalyzed aminocarbonylation reaction. nih.govnih.govresearchgate.net This powerful cross-coupling reaction introduces a carbonyl group from carbon monoxide and an amino group from a primary or secondary amine at the position of the iodine atom, thereby forming the second carboxamide linkage and yielding the final dicarboxamide derivative.

A representative scheme for this proposed transformation using a generic dicarboxylic acid dichloride and an amine is depicted below:

Scheme 1: Proposed Synthetic Pathway for Dicarboxamide Derivatives from this compound

Step 1: Acylation Starting Material: this compound Reagent: Dicarboxylic Acid Dichloride (e.g., Succinyl chloride) Conditions: Inert solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), 0 °C to room temperature. Intermediate: N-(4-iodopyridin-3-yl)succinamic acid chloride, which can be subsequently reacted with an amine or hydrolyzed. For the purpose of forming a symmetric dicarboxamide where the second amide is formed from the original amino group of another this compound molecule, the reaction would be carried out with a 2:1 molar ratio of the aminopyridine to the diacid chloride. This would result in a bis(iodopyridyl)dicarboxamide intermediate.

Step 2: Palladium-Catalyzed Aminocarbonylation Starting Material: Bis(iodopyridyl)dicarboxamide intermediate Reagents: Carbon Monoxide (CO), Amine (R-NH2), Palladium Catalyst (e.g., Pd(OAc)2), Ligand (e.g., Triphenylphosphine), Base (e.g., Triethylamine). Conditions: Solvent (e.g., DMF), Elevated temperature and pressure. Product: A dicarboxamide derivative of a bipyridine.

The following data table outlines the specifics of this proposed synthetic route for a representative dicarboxamide derivative.

| Step | Reactant | Reagent(s) | Catalyst/Base | Solvent | Conditions | Product |

| 1 | This compound | Succinyl chloride | Triethylamine (B128534) | Dichloromethane | 0 °C to RT | N,N'-bis(4-iodopyridin-3-yl)succinamide |

| 2 | N,N'-bis(4-iodopyridin-3-yl)succinamide | Carbon Monoxide, Benzylamine | Pd(OAc)2/ PPh3, Triethylamine | DMF | 100 °C, 60 bar CO | N,N'-(succinylbis(pyridine-3,4-diyl))bis(N-benzylcarboxamide) |

Detailed Research Findings

While a direct report on the synthesis of dicarboxamide derivatives from this compound is not available, extensive research on the individual reaction steps provides strong support for the feasibility of this pathway.

Studies on the acylation of aminopyridines have shown that the amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides in good yields. researchgate.net The reaction conditions are generally mild, and the presence of a base is often employed to neutralize the hydrogen chloride byproduct.

The palladium-catalyzed aminocarbonylation of iodoarenes, including iodopyridines, is a robust and versatile method for the synthesis of carboxamides. nih.govnih.govresearchgate.netthieme-connect.de Research in this area has demonstrated that a wide range of amines can be used as nucleophiles, and the reaction tolerates various functional groups. For instance, the aminocarbonylation of 3-iodopyridine with different amines has been successfully carried out to produce the corresponding nicotinamide (B372718) derivatives. nih.gov The typical catalytic system involves a palladium(II) precursor, such as palladium acetate, and a phosphine ligand, with a base to facilitate the catalytic cycle. The reaction is usually conducted under an atmosphere of carbon monoxide at elevated temperatures.

Advanced Applications in Organic and Medicinal Chemistry

Building Block for Complex Organic Molecule Synthesis

The inherent reactivity of 3-Amino-4-iodopyridine makes it an important intermediate in synthetic organic chemistry. The amino group can readily participate in reactions such as diazotization and amidation, while the carbon-iodine bond is a prime site for cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

The aminopyridine scaffold is fundamental to the synthesis of fused heterocyclic systems, which are of significant interest due to their diverse biological activities. Research has demonstrated the utility of aminopyridine derivatives in constructing complex polycyclic structures. For instance, synthetic methodologies have been developed to produce novel fused ring systems such as pyrido[4,3-e] osi.lvmdpi.comnih.govtriazino[3,2-c] osi.lvmdpi.comnih.govthiadiazine 6,6-dioxides. mdpi.comnih.gov In these syntheses, a key starting material, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine, is derived from a pyridothiadiazine precursor and undergoes cyclization reactions to form the complex tetracyclic system. mdpi.com

Another example involves a three-step process to create Pyrido[3′,2′:4,5]thieno[2,3-c]cinnolines. osi.lv This sequence involves the alkylation of a 3-cyanopyridine-2(1H)-thione, followed by the closure of a thiophene (B33073) ring to yield a 3-aminothieno[2,3-b]pyridine intermediate, and finally, the closure of a pyridazine (B1198779) ring to form the final heterocyclic system. osi.lv These synthetic routes highlight the utility of the aminopyridine core in generating novel molecular frameworks.

| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy | Reference |

|---|---|---|---|

| Aminoguanidine-substituted Pyridothiadiazine | Pyrido[4,3-e] osi.lvmdpi.comnih.govtriazino[3,2-c] osi.lvmdpi.comnih.govthiadiazine 6,6-dioxides | One-pot reaction with 2-oxoalkanoic acids | mdpi.comnih.gov |

| 3-Cyanopyridine-2(1H)-thione | Pyrido[3′,2′:4,5]thieno[2,3-c]cinnolines | Multi-step synthesis involving thiophene and pyridazine ring closures | osi.lv |

| 3-Aminothieno[2,3-b]pyridine | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines | Cyclization with reagents like formamide | nih.gov |

A review of the scientific literature did not yield specific examples of this compound being directly employed as a key reactant in the stereoselective synthesis of functionalized amino acids or peptides. While modern synthetic methods, such as synergistic photoredox and pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis, have been developed for preparing noncanonical amino acids, the use of this compound in these contexts is not documented. nih.gov

Precursor in Pharmaceutical Development

The structural motifs present in this compound are frequently found in pharmacologically active compounds, making it a valuable precursor in drug discovery and development. guidechem.com Its ability to undergo diverse chemical transformations allows for the creation of libraries of compounds for biological screening.

This compound is an important raw material for synthesizing a variety of biologically active molecules. guidechem.com The pyridine (B92270) ring itself is a well-established pharmacophore present in numerous approved drugs. The amino and iodo substituents on this ring provide orthogonal handles for synthetic modification, enabling the construction of complex molecules with potential therapeutic applications, including anticancer and neuroprotective agents.

The development of agents for neurological disorders is an area of intense research. One important class of compounds with demonstrated neuroprotective effects is the β-carboline alkaloids. nih.gov These molecules have been investigated for their potential in treating conditions like Parkinson's disease by mitigating oxidative stress and inhibiting monoamine oxidase (MAO). nih.gov The synthesis of the core β-carboline structure (a pyrido[3,4-b]indole system) can be achieved through reactions that are well-suited for precursors like this compound. The amino group allows for the formation of an indole-fused pyridine ring, which is the characteristic scaffold of β-carbolines. researchgate.net The iodo-substituent can be retained for further functionalization or removed during the synthesis, highlighting the potential of this compound as a starting material for novel neuroprotective agents.

A significant area of application for this compound derivatives is in the discovery of new anticancer agents. Research has focused on synthesizing novel heterocyclic systems derived from aminopyridine precursors and evaluating their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov

In one study, a series of novel pyrido[4,3-e] osi.lvmdpi.comnih.govtriazino[3,2-c] osi.lvmdpi.comnih.govthiadiazine 6,6-dioxides were synthesized and tested for their anticancer properties. nih.gov Several of these compounds exhibited moderate to reasonable activity against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cell lines. nih.gov The results, including the half-maximal inhibitory concentration (IC₅₀) values, demonstrate the potential of this class of compounds in oncology research.

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) | Reference |

|---|---|---|---|---|

| Compound 4 | 33.4 ± 1.9 | 41.8 ± 2.6 | 31.1 ± 1.5 | nih.gov |

| Compound 11 | 29.2 ± 1.1 | 35.5 ± 1.9 | 30.9 ± 1.9 | nih.gov |

| Compound 15 | 21.8 ± 1.1 | 22.9 ± 1.2 | 20.3 ± 1.1 | nih.gov |

| Compound 21 | 31.2 ± 1.8 | 43.1 ± 2.5 | 31.9 ± 2.1 | nih.gov |

| Cisplatin (Control) | 10.4 ± 0.9 | 15.4 ± 1.1 | 11.2 ± 0.9 | nih.gov |

Studies in Enzyme Inhibition and Receptor Binding

The 3-aminopyridine (B143674) scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role in the structure of numerous biologically active compounds. While direct studies on this compound as an enzyme inhibitor or receptor ligand are not extensively documented, its primary importance lies in its function as a key intermediate for creating more complex derivatives that exhibit significant biological activity. The presence of the iodine atom at the 4-position is particularly advantageous, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Research into related aminopyridine structures has led to the discovery of potent inhibitors for several important enzyme classes and receptor families. For instance, derivatives of the aminopyridine core have been synthesized and evaluated for their potential to inhibit various protein kinases, which are critical targets in oncology. Kinases such as anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) have been targeted with inhibitors derived from pyridine-based scaffolds.

| Target Class | Specific Target Example | Therapeutic Area | Role of Aminopyridine Scaffold |

|---|---|---|---|

| Protein Kinases | Anaplastic Lymphoma Kinase (ALK) | Oncology | Core fragment for ATP-competitive inhibitors |

| Protein Kinases | c-MET | Oncology | Key structural component for inhibitor design |

| Protein Kinases | VEGFR2 | Oncology | Scaffold for anti-angiogenic agents |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor 2 (CB2) | Immunology, Neurology | Basis for receptor agonists and modulators |

| Prostaglandin Receptors | Prostaglandin EP3 Receptor | Inflammation | Foundation for receptor antagonists |

Applications in Agrochemical and Material Science Research

Beyond its applications in medicine, this compound is a valuable intermediate in the fields of agrochemical and material science research.

In the agrochemical industry, there is a continuous demand for new pesticides and herbicides with improved efficacy, selectivity, and environmental profiles. This compound serves as an important raw material in the synthesis of novel agrochemicals. guidechem.com The pyridine ring is a common feature in many successful pesticides due to its biological activity. The amino and iodo groups on the this compound molecule offer two distinct points for chemical modification, enabling the synthesis of a wide array of derivatives for screening and development.

The typical development process involves using this compound as a starting block to build larger, more complex molecules. These molecules are then tested for their ability to control specific pests (insecticides, fungicides) or weeds (herbicides). The goal is to identify compounds that are highly active against the target organism while exhibiting low toxicity to non-target species and the environment. While specific commercial pesticides derived directly from this compound are not detailed in readily accessible literature, its role as a precursor is noted in chemical synthesis guides for the industry.

| Agrochemical Class | Synthetic Utility of this compound | Key Chemical Transformations |

|---|---|---|

| Insecticides | Precursor for complex heterocyclic structures | Cross-coupling, N-acylation, Cyclization |

| Fungicides | Building block for novel active ingredients | Substitution reactions, Heterocycle formation |

| Herbicides | Intermediate in the synthesis of pyridine-based herbicides | Functional group manipulation |

The application of this compound in material science is an emerging area of research. The compound's electronic properties and ability to coordinate with metal ions make it a candidate for the development of functional materials. The pyridine nitrogen and the exocyclic amino group can act as ligands, binding to metal centers to form metal-organic frameworks (MOFs) or coordination polymers. These materials are investigated for applications in gas storage, separation, and catalysis.

Furthermore, the aminopyridine structure can be incorporated into larger organic molecules designed for specific functions, such as chemical sensors. The amino group can be modified to create a binding site for a specific analyte, and changes in the electronic properties of the pyridine ring upon binding can be detected through optical or electrochemical methods. In the field of catalysis, aminopyridine derivatives can serve as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity in various organic reactions.

Computational and Theoretical Investigations of 3 Amino 4 Iodopyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure and properties of molecules by modeling the electron density. nih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. nih.gov

Elucidation of Optimized Molecular Geometries and Electronic Structures

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For 3-Amino-4-iodopyridine, this would reveal the precise spatial arrangement of its atoms, including the planarity of the pyridine (B92270) ring and the orientation of the amino and iodo substituents. The electronic structure describes the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are crucial for understanding its chemical behavior.

Table 1: Predicted Structural Parameters for this compound This table illustrates the type of data obtained from a DFT geometry optimization. Specific values are dependent on the chosen computational level.

| Parameter | Atoms Involved | Description |

|---|---|---|

| Bond Length (Å) | C-C | Lengths of carbon-carbon bonds within the pyridine ring. |

| C-N | Lengths of carbon-nitrogen bonds within the ring and to the amino group. | |

| C-I | Length of the carbon-iodine bond. | |

| N-H | Lengths of the nitrogen-hydrogen bonds in the amino group. | |

| C-H | Lengths of the carbon-hydrogen bonds on the pyridine ring. | |

| Bond Angle (°) | C-N-C | Angle within the pyridine ring. |

| C-C-N | Angles within the pyridine ring. | |

| C-C-I | Angle defining the position of the iodine atom. | |

| C-C-N (amino) | Angle defining the position of the amino group. | |

| H-N-H | Angle within the amino group. | |

| Dihedral Angle (°) | C-C-C-N | Torsion angles defining the planarity of the pyridine ring. |

Analysis of Vibrational Frequencies and Potential Energy Distribution (PED)

DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the energies of its fundamental modes of vibration. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.net A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular motion, such as stretching, bending, or twisting of particular bonds or functional groups. researchgate.net This provides a detailed understanding of the molecule's dynamic behavior.

Table 2: Illustrative Vibrational Mode Assignments for this compound This table shows representative vibrational modes and their descriptions as determined by PED analysis.

| Mode | Description of Vibrational Motion |

|---|---|

| ν(N-H) | Symmetric and asymmetric stretching of the amino group N-H bonds. |

| ν(C-H) | Stretching of the C-H bonds on the pyridine ring. |

| ν(C=C), ν(C=N) | Stretching vibrations of the aromatic C-C and C-N bonds in the ring. |

| δ(N-H) | Scissoring or bending vibration of the amino group. |

| δ(C-H) | In-plane bending of the ring C-H bonds. |

| γ(C-H) | Out-of-plane bending of the ring C-H bonds. |

| ν(C-I) | Stretching vibration of the carbon-iodine bond. |

| Ring Breathing | Symmetric expansion and contraction of the entire pyridine ring. |

Investigation of HOMO-LUMO Energy Gaps, Hardness, Softness, and Electronegativity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a small gap suggests high reactivity. irjweb.com From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated: nih.govresearchgate.net

Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions. researchgate.net

Electronegativity (χ): The power of an atom in a molecule to attract electrons. Calculated as χ = -(EHOMO + ELUMO) / 2. researchgate.net

Table 3: Global Reactivity Descriptors Derived from FMO Energies

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra. mdpi.comfaccts.de The method calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov This allows for the simulation of a theoretical UV-Vis spectrum, which can be compared with experimental data to identify the electronic transitions responsible for the observed absorption peaks. mdpi.com For this compound, this analysis would identify transitions such as π→π* and n→π* originating from the pyridine ring and its substituents.

Table 4: Sample TD-DFT Output for Electronic Transitions This table illustrates the typical data generated from a TD-DFT calculation to simulate a UV-Vis spectrum.

| Wavelength (λ) [nm] | Excitation Energy (E) [eV] | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| e.g., 280 | e.g., 4.43 | e.g., 0.15 | HOMO → LUMO (92%) |

| e.g., 255 | e.g., 4.86 | e.g., 0.08 | HOMO-1 → LUMO (85%) |

| e.g., 230 | e.g., 5.39 | e.g., 0.21 | HOMO → LUMO+1 (78%) |

In Silico Modeling of Reactivity and Regioselectivity

Computational models can predict the most probable sites for chemical reactions on a molecule. The regioselectivity (where a reaction occurs) can be investigated using several theoretical tools. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net Another approach involves calculating Fukui functions, which identify the sites within the molecule that are most susceptible to gaining or losing an electron, thereby predicting the most reactive centers for electrophilic, nucleophilic, and radical attacks.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Amino-4-iodopyridine, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy confirms the identity and substitution pattern of the pyridine (B92270) ring. The spectrum displays distinct signals for the three aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the amino group and the iodine atom.

The proton at position 2 (H-2), being adjacent to the electronegative nitrogen atom, typically appears at the most downfield position. The proton at position 6 (H-6) also experiences the deshielding effect of the ring nitrogen and appears at a distinct downfield shift. The proton at position 5 (H-5) is influenced by both the adjacent iodine and the ortho-amino group. The amine protons usually appear as a broad singlet, the chemical shift of which can be solvent-dependent.

A representative ¹H NMR dataset is presented below:

¹H NMR (400 MHz, CDCl₃) δ: 8.18 (s, 1H, H-2), 7.64 (d, J = 5.1 Hz, 1H, H-6), 6.91 (d, J = 5.1 Hz, 1H, H-5), 4.41 (br s, 2H, NH₂).

The singlet for H-2 indicates no adjacent protons. The doublet signals for H-6 and H-5 with a coupling constant (J) of 5.1 Hz confirm their ortho relationship on the pyridine ring. The broad singlet for the amino protons is characteristic of protons attached to nitrogen.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 8.18 | Singlet (s) | - | 1H |

| H-6 | 7.64 | Doublet (d) | 5.1 | 1H |

| H-5 | 6.91 | Doublet (d) | 5.1 | 1H |

| -NH₂ | 4.41 | Broad Singlet (br s) | - | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to confirm the carbon skeleton of the molecule. The spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the iodine (C-4) is significantly shielded by the heavy atom effect, causing its signal to appear at a characteristically upfield chemical shift. The carbons adjacent to the nitrogen (C-2 and C-6) are deshielded and appear at downfield shifts.

A representative ¹³C NMR dataset is provided below:

¹³C NMR (101 MHz, CDCl₃) δ: 147.2 (C-6), 143.9 (C-2), 141.9 (C-3), 126.9 (C-5), 95.8 (C-4).

This data confirms the five unique carbon environments in the substituted pyridine ring.

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-6 | 147.2 |

| C-2 | 143.9 |

| C-3 | 141.9 |

| C-5 | 126.9 |

| C-4 | 95.8 |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of the compound. For this compound (molecular formula C₅H₅IN₂), the theoretical monoisotopic mass is 219.95 g/mol . In positive ion mode, the spectrum typically shows a prominent peak for the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 221.0. The presence of the characteristic isotopic pattern for iodine (¹²⁷I is 100% abundant) simplifies the interpretation.

Further fragmentation analysis (MS/MS) can provide structural information. A common fragmentation pathway involves the loss of the iodine atom, which would result in a significant fragment ion.

| Ion | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 220.9576 | ~221.0 | Protonated molecular ion |

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine group and the substituted pyridine ring. Key vibrational modes include:

N-H Stretching: The primary amine group (-NH₂) typically shows two absorption bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C=C and C=N Stretching: The aromatic pyridine ring gives rise to several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1650-1580 cm⁻¹.

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1400 | C=C and C=N Stretch | Pyridine Ring |

| Below 600 | C-I Stretch | Aryl Iodide |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to obtain a unique vibrational fingerprint of a molecule. This method provides detailed information about the molecular structure, composition, and conformation by analyzing the inelastic scattering of monochromatic light. For this compound, the FT-Raman spectrum would exhibit a series of characteristic bands corresponding to the vibrational modes of its pyridine ring, amino group, and the carbon-iodine bond.

Key vibrational modes expected in the FT-Raman spectrum of this compound would include:

Pyridine ring vibrations: The characteristic stretching and bending vibrations of the C-C and C-N bonds within the aromatic ring.

Amino group vibrations: The N-H stretching and bending modes of the -NH2 group.

Carbon-Iodine vibration: The C-I stretching vibration, which is typically observed at lower frequencies due to the heavy iodine atom.

Substituent-induced ring vibrations: The presence of the amino and iodo substituents on the pyridine ring will influence the vibrational modes of the ring itself, leading to characteristic shifts in frequency.

Table 1: Expected Vibrational Modes for this compound in FT-Raman Spectroscopy

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3500 - 3300 | Symmetric and asymmetric stretching of the amino group. |

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| Ring C=C and C=N Stretching | 1650 - 1400 | Vibrations of the aromatic pyridine ring framework. |

| N-H Bending | 1650 - 1580 | Scissoring vibration of the amino group. |

| C-N Stretching | 1360 - 1250 | Stretching of the bond between the amino group and the pyridine ring. |

Note: The frequency ranges are approximate and can be influenced by the specific chemical environment and physical state of the sample.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule.

For this compound, the theoretical elemental composition can be calculated from its known molecular formula, C₅H₅IN₂. The validation of the empirical formula is achieved by comparing these theoretical percentages with the experimental values obtained from elemental analysis. A close agreement between the theoretical and experimental values provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 27.30 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.30 |

| Iodine | I | 126.90 | 1 | 126.90 | 57.68 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.74 |

| Total | | | | 220.02 | 100.00 |

Note: The values are based on the molecular formula C₅H₅IN₂ and the atomic masses of the constituent elements. njit.educhemscene.com

X-ray Crystallography for Solid-State Structural Determination

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model, revealing:

The planarity of the pyridine ring.

The precise bond lengths of all covalent bonds, including C-C, C-N, C-H, N-H, and C-I.

The bond angles within the pyridine ring and involving the substituents.

The conformation of the amino group relative to the pyridine ring.

Information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Although a specific crystal structure for this compound is not available in the searched literature, the technique would provide invaluable data for understanding its solid-state chemistry.

Table 3: Crystallographic Parameters Potentially Determinable for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

Derivatives and Analogues: Synthesis and Reactivity

N-Substituted Derivatives of 3-Amino-4-iodopyridine

The amino group at the C-3 position of this compound is a key site for functionalization, enabling the synthesis of various N-substituted derivatives. These modifications are often crucial for modulating the compound's chemical properties, directing further reactions, or acting as a protecting group strategy in multi-step syntheses.

One of the most common modifications is N-acylation. The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, yields the corresponding N-acyl derivatives. For instance, the synthesis of the parent compound itself often proceeds via the hydrolysis of an N-acylated precursor. A notable example is the use of a pivaloyl group, which forms N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This bulky protecting group can prevent unwanted side reactions at the amino group during subsequent synthetic steps, such as lithiation or cross-coupling reactions, and can be removed under acidic conditions to regenerate the free amine. The synthesis of this compound has been achieved with a 92% yield through the hydrolysis of this N-pivaloyl intermediate using a 24% sulfuric acid aqueous solution.

The introduction of an acyl or other substituent on the nitrogen atom significantly alters the electronic properties of the molecule. It reduces the nucleophilicity of the amino group and can influence the regioselectivity of subsequent electrophilic substitution reactions on the pyridine (B92270) ring.

| Derivative | Reagent | Purpose |

| N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | Pivaloyl chloride | Protection of the amino group |

| N-(4-Iodopyridin-3-yl)acetamide | Acetic anhydride | Modification of electronic properties |

Pyridine Isomers and Related Halogenated Aminopyridines

The reactivity and properties of halogenated aminopyridines are highly dependent on the substitution pattern of the pyridine ring. Comparative studies of isomers and the exploration of analogues with different halogen substituents provide valuable insights into structure-reactivity relationships.

The constitutional isomer, 4-amino-3-iodopyridine (B1302334), serves as an important point of comparison for understanding the reactivity of this compound. In 4-amino-3-iodopyridine, the positions of the amino and iodo groups are swapped. This seemingly minor change leads to significant differences in the electronic environment of the pyridine ring and, consequently, its reactivity.

The synthesis of 4-amino-3-iodopyridine is typically achieved by the direct iodination of 4-aminopyridine (B3432731). The powerful electron-donating effect of the amino group at the C-4 position directs electrophilic substitution preferentially to the C-3 position . In contrast, the synthesis of this compound is more complex, often requiring a multi-step sequence involving directed ortho-metalation.

In the context of palladium-catalyzed cross-coupling reactions, both isomers are valuable substrates, but their reactivity can differ. The iodine atom in 4-amino-3-iodopyridine is an excellent leaving group in reactions such as Suzuki-Miyaura and Sonogashira couplings, making it a versatile building block for creating carbon-carbon and carbon-heteroatom bonds . The proximity of the electron-donating amino group at C-4 may influence the oxidative addition step at the C-3 position. For this compound, the amino group is at a meta-position relative to the C-I bond, which alters the electronic activation of the bond for oxidative addition. Studies on the Suzuki-Miyaura coupling of various halopyridines have shown that reactivity is influenced by both the halogen's nature and its position, with one study reporting a reactivity order of Br > I >> Cl for the halogen and C3 > C2, C4 for the position, highlighting the complex interplay of electronic and steric factors researchgate.net.

| Compound | Key Synthetic Feature | Reactivity Highlight |

| This compound | Synthesized via directed metalation and subsequent iodination of a protected 3-aminopyridine (B143674). | C-I bond reactivity is influenced by the meta-positioned amino group. |

| 4-Amino-3-iodopyridine | Synthesized by direct electrophilic iodination of 4-aminopyridine. | Highly versatile substrate for Pd-catalyzed cross-coupling reactions due to electronic activation by the para-positioned amino group . |

Replacing the amino group or the iodine atom in this compound with other halogens creates a range of analogues with distinct chemical reactivities. 3-Fluoro-4-iodopyridine (B28142) is a particularly interesting analogue. This compound contains two different halogens, offering orthogonal reactivity. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the highly robust carbon-fluorine bond. This differential reactivity allows 3-fluoro-4-iodopyridine to be used as a building block where the iodine is selectively replaced, leaving the fluorine atom intact for potential subsequent transformations or to modulate the final product's biological properties. For example, it is a key intermediate in the synthesis of the antibiotic Eudistomin T via a Suzuki coupling reaction ossila.com.

The general reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is heavily influenced by the nature and position of the halogen. Fluorine, despite being the most electronegative halogen, often facilitates the fastest SNAr reactions when positioned at the 2- or 4-positions of the pyridine ring because it is highly effective at stabilizing the negatively charged Meisenheimer intermediate. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429) nih.gov. Conversely, in cross-coupling reactions, the leaving group ability follows the trend I > Br > Cl > F, making iodo- and bromopyridines the preferred substrates nih.gov. The presence of other substituents, such as an amino group, further modifies this reactivity profile through electronic effects.

Heteroannulation Products: Imidazopyridines and Other Fused Systems

The bifunctional nature of this compound, possessing both an amino group and a reactive halogen, makes it a valuable precursor for heteroannulation reactions to construct fused bicyclic systems. These fused heterocycles, such as imidazopyridines, are prominent scaffolds in many biologically active compounds.

By leveraging the adjacent amino and iodo groups, this compound is a potential precursor for the synthesis of imidazo[4,5-c]pyridines. A common strategy for constructing this ring system involves the cyclization of 3,4-diaminopyridine (B372788) derivatives with various one-carbon synthons like aldehydes or orthoesters nih.gov. While this compound is not a diamine itself, the iodo group can be replaced by an amino or substituted amino group through reactions like the Buchwald-Hartwig amination. The resulting 3,4-diaminopyridine derivative can then undergo cyclization to form the desired imidazo[4,5-c]pyridine core.

Alternative multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide another route to fused imidazopyridine systems. This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide to form imidazo[1,2-a]pyridines acs.orgacs.org. While the substitution pattern of this compound does not directly yield this specific isomer, analogous multicomponent strategies could be developed to construct other fused systems. Furthermore, reactions leading to other fused heterocycles, like oxazolo[5,4-b]pyridines, have been demonstrated from related aminopyridinone precursors, indicating the broad potential of aminopyridine scaffolds in the synthesis of complex heterocyclic architectures nih.gov.

Coordination Chemistry of this compound and its Derivatives with Metal Centers

Aminopyridine derivatives are versatile ligands in coordination chemistry due to the presence of two potential donor sites: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This compound can function as a monodentate ligand, typically coordinating through the more Lewis basic pyridine nitrogen, or as a bidentate ligand, forming a chelate ring researchgate.net. It can also act as a bridging ligand to form polynuclear complexes or coordination polymers, as has been observed for 3-aminopyridine, which links metal centers into polymeric chains elsevierpure.comresearchgate.net.

The coordination behavior is influenced by the metal ion, the counter-anions, and the steric and electronic properties of the ligand itself. The presence of the bulky iodine atom at the C-4 position can sterically influence the coordination at the adjacent C-3 amino group and the pyridine nitrogen. Electronically, the iodo-substituent can affect the electron density of the pyridine ring and the basicity of the donor atoms.

Numerous transition metal complexes of aminopyridines have been synthesized and characterized, including those with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) elsevierpure.comscirp.org. A study on copper(II) halide complexes with the closely related 2-amino-5-iodopyridine (B21400) demonstrated the formation of both monomeric and dimeric structures, highlighting the capability of halogenated aminopyridines to form stable metal complexes clarku.edu. These complexes can exhibit interesting magnetic and structural properties. Given this precedent, this compound is expected to form a rich variety of coordination compounds with diverse structural motifs and potential applications in catalysis and materials science.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry's increasing focus on environmental sustainability is driving a paradigm shift in synthetic chemistry. rsc.org For pyridine (B92270) derivatives, this involves moving away from hazardous reagents and energy-intensive processes toward more eco-friendly alternatives. rsc.orgnih.govnih.gov Future research on 3-Amino-4-iodopyridine will likely prioritize the development of green synthetic protocols that align with these principles.

Key areas of development include:

Microwave-Assisted Synthesis: This technology has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields for pyridine synthesis. nih.govnih.gov Applying microwave irradiation to the synthesis of this compound could offer a more efficient and environmentally benign alternative to conventional heating methods. nih.gov

Eco-Friendly Solvents and Catalysts: Research is ongoing to replace traditional, often toxic, solvents and catalysts with greener options. For instance, protocols using water-based media or recyclable catalysts are being developed for the synthesis of various heterocyclic compounds. nih.govrsc.org A patented method for one-step aminopyridine synthesis utilizes sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution, highlighting a move toward less hazardous chemicals. google.com The application of such principles could lead to a cleaner synthesis route for this compound.

| Parameter | Conventional Methods | Emerging Green Protocols |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic radiation mdpi.com |

| Reaction Time | Often lengthy (hours to days) nih.gov | Significantly reduced (minutes) nih.govnih.gov |

| Solvents | Often hazardous organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions rsc.orgmdpi.com |

| Catalysts | Heavy metals, hazardous reagents nih.gov | Inexpensive, recyclable, and environmentally benign catalysts (e.g., iodine, pyridine-2-carboxylic acid) nih.govrsc.org |

| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions nih.govnih.gov |

| Yield & Purity | Variable, may require extensive purification | Often high yields of pure products nih.gov |

Expanding the Scope of Catalytic Transformations

The this compound molecule possesses two key functional handles: the amino group and the iodine atom. The high reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. While its use in reactions like Suzuki and Sonogashira coupling is established, future research will focus on expanding the repertoire of catalytic transformations.

Emerging areas of catalytic application include:

Novel Coupling Methodologies: Beyond standard cross-coupling, there is potential to use the this compound scaffold in more advanced catalytic systems. This could involve exploring its reactivity in C-H activation, photoredox catalysis, or dual-catalysis reactions to forge more complex molecular architectures.

Asymmetric Catalysis: The pyridine nucleus is a key component in many asymmetric ligands and catalysts. nih.gov The functional groups on this compound could be elaborated to create novel chiral ligands for asymmetric synthesis, a critical field for producing enantiomerically pure pharmaceuticals.

Heterogeneous Catalysis: The development of solid-supported catalysts is a major goal of green chemistry. Pyridine-based ligands can be used to create ordered crystalline materials, such as coordination polymers, that can act as robust and recyclable heterogeneous catalysts. nih.govresearchgate.net this compound could serve as a precursor to such materials, enabling its use in more sustainable and industrially scalable catalytic processes. nih.govresearchgate.net

Rational Design of Novel Therapeutic Agents Based on the this compound Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in over 7,000 existing drug molecules. rsc.org Its unique properties, including its ability to form hydrogen bonds and its water solubility, make it a valuable component in drug design. nih.govrsc.org Derivatives of this compound are already recognized as important intermediates in the synthesis of pharmaceuticals. guidechem.com The future in this area lies in the rational and targeted design of new therapeutic agents built upon this specific scaffold.

Future research will likely focus on: